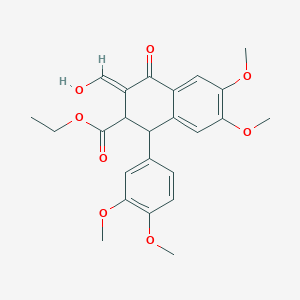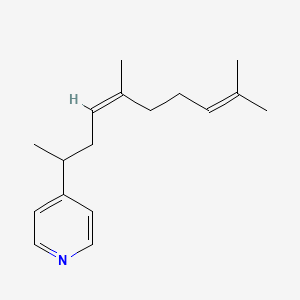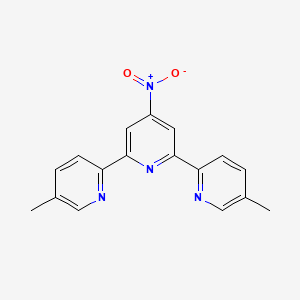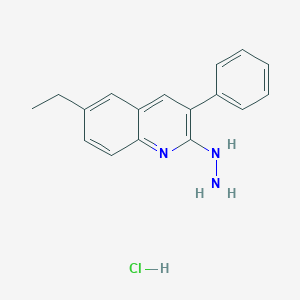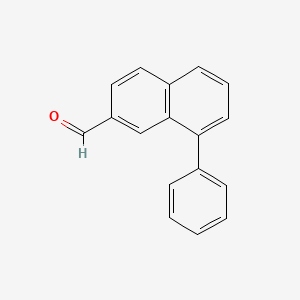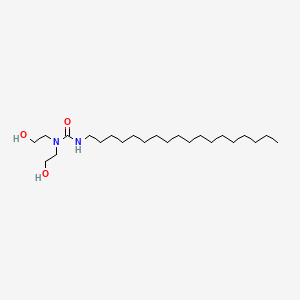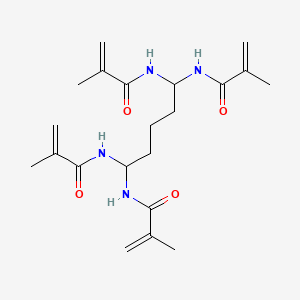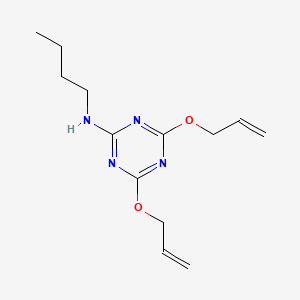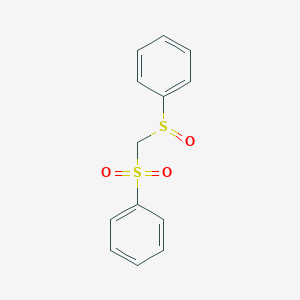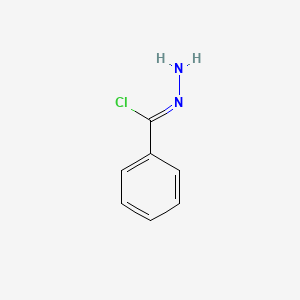
(Z)-benzenecarbohydrazonoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a benzenecarbohydrazonoyl group attached to a chloride atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenecarbohydrazonoyl chloride typically involves the reaction of benzenecarbohydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H5CONHNH2+SOCl2→C6H5CONHNHCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
化学反应分析
Types of Reactions
(Z)-benzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzenecarbohydrazide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzenecarbohydrazonoyl amine derivative.
科学研究应用
Chemistry
In chemistry, (Z)-benzenecarbohydrazonoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine
In biological and medical research, derivatives of this compound are studied for their potential pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of (Z)-benzenecarbohydrazonoyl chloride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
Similar Compounds
Benzenecarbohydrazide: A precursor to (Z)-benzenecarbohydrazonoyl chloride, it lacks the chloride group and has different reactivity.
Benzyl chloroformate: Another compound with a chloride group, but it has different functional groups and applications.
Zinc chloride: An inorganic compound with chloride ions, used in different contexts compared to this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it distinct from other similar compounds.
属性
分子式 |
C7H7ClN2 |
|---|---|
分子量 |
154.60 g/mol |
IUPAC 名称 |
(Z)-benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |
InChI 键 |
SZJWUXOVPQVGSQ-YFHOEESVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/N)/Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)

